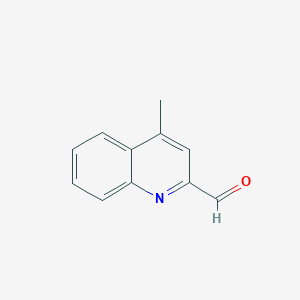
4-Methylquinoline-2-carbaldehyde
説明
4-Methylquinoline-2-carbaldehyde is a heterocyclic organic compound with the chemical formula C₁₁H₉NO . It belongs to the quinoline family, which is characterized by a benzene ring fused with a pyridine moiety. Quinoline derivatives have gained significant attention due to their versatile applications in both industrial and medicinal chemistry .
Synthesis Analysis
Several synthetic methods have been employed to construct the quinoline scaffold. Notable classical protocols include the Gould–Jacob , Friedländer , Pfitzinger , Skraup , Doebner von Miller , and Conrad-Limpach reactions. These methods have been used historically for quinoline synthesis. Additionally, modern approaches involve transition metal-catalyzed reactions , metal-free ionic liquid-mediated reactions , and ultrasound irradiation reactions . These green and efficient methods contribute to the functionalization of the quinoline scaffold .
One such method is the Pfitzinger reaction , which provides a rapid and environmentally friendly route to quinoline derivatives. It yields good to excellent product yields (Scheme 7 in the referenced article) .
Physical And Chemical Properties Analysis
科学的研究の応用
Synthesis and Chemical Properties
- 4-Methylquinoline-2-carbaldehyde is a compound of interest in the field of synthetic organic chemistry. It serves as a building block for constructing various heterocyclic systems, often used in the synthesis of biologically active compounds (Hamama et al., 2018).
- A method for synthesizing quinoline-4-carbaldehydes, including 4-methylquinoline-2-carbaldehyde, has been developed using metal-free conditions, which is significant for creating environmentally sustainable chemical processes (Xu et al., 2021).
Photophysical and Photochemical Properties
- The compound has been examined for its potential in photophysical and photochemical applications, such as in molecular switches. This is attributed to its ability to undergo photoinduced hydrogen atom transfer, a process important in the development of optically driven molecular systems (Lapinski et al., 2009).
Biological Applications and Potential Therapeutic Uses
- Compounds derived from 4-methylquinoline-2-carbaldehyde have been studied for their antibacterial and antifungal activities. This highlights the potential of these compounds in developing new antimicrobial agents (Zeleke et al., 2020).
- Research has also been conducted on derivatives of 4-methylquinoline-2-carbaldehyde for their inhibitory effects on human proteins like AKT1, suggesting potential implications in cancer treatment (Ghanei et al., 2016).
Material Science and Catalysis
- The compound and its derivatives have applications in material science, particularly in the synthesis of compounds with photoluminescent properties, useful in the manufacture of organic light-emitting diodes (OLEDs) (Li et al., 2011).
- It is also a key intermediate in the vapor-phase synthesis of substituted quinolines, indicating its utility in catalytic processes and industrial chemistry (Brosius et al., 2006).
特性
IUPAC Name |
4-methylquinoline-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO/c1-8-6-9(7-13)12-11-5-3-2-4-10(8)11/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDUGTKCUWCMWDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80508493 | |
| Record name | 4-Methylquinoline-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80508493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methylquinoline-2-carbaldehyde | |
CAS RN |
40105-30-4 | |
| Record name | 4-Methylquinoline-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80508493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



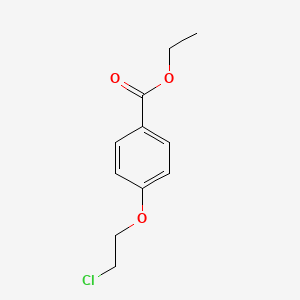
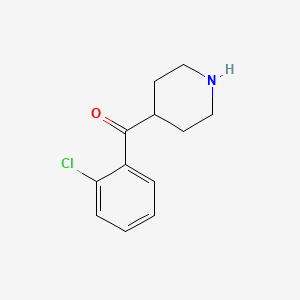

![7-Oxabicyclo[2.2.1]hept-2-ene-2-carboxylic acid, ethyl ester](/img/structure/B1601414.png)
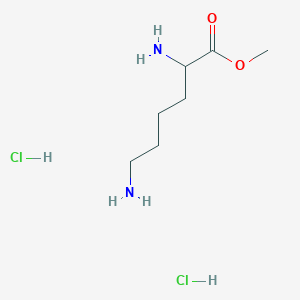
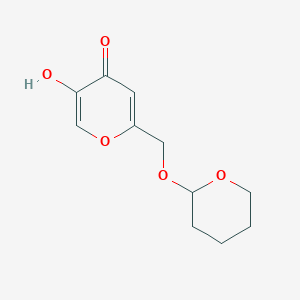
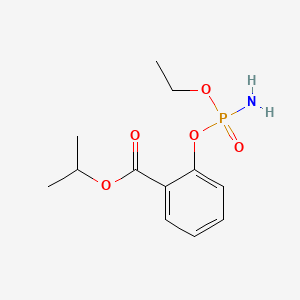
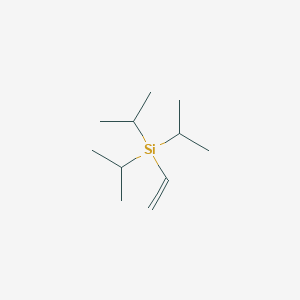
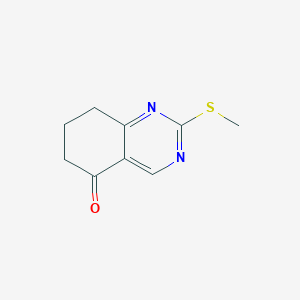
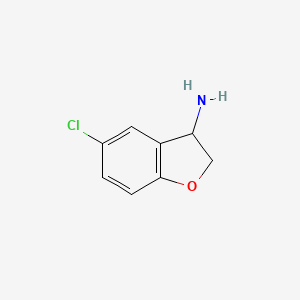
![N-[5-(diethylamino)-2-nitrosophenyl]acetamide](/img/structure/B1601425.png)
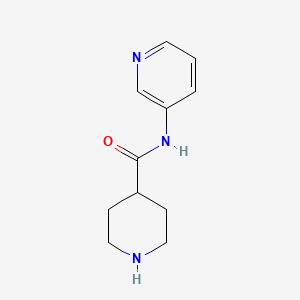
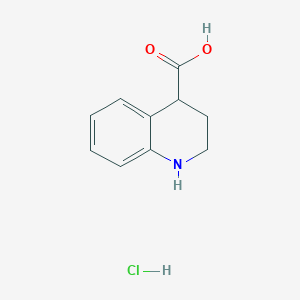
![5H-Pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid, 9,10-difluoro-2,3,6,7-tetrahydro-3-methyl-7-oxo-](/img/structure/B1601428.png)